5-Methoxy-2-(trifluoromethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

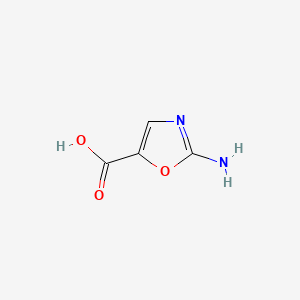

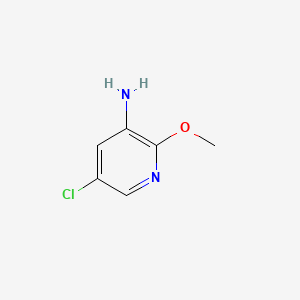

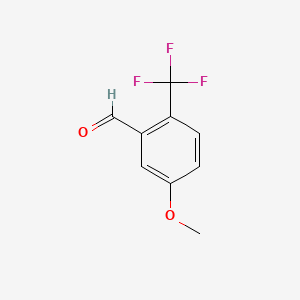

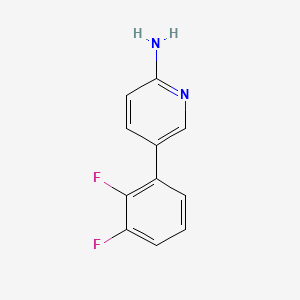

5-Methoxy-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C9H7F3O2 . It is a solid or viscous liquid or liquid in physical form .

Molecular Structure Analysis

The InChI code for 5-Methoxy-2-(trifluoromethyl)benzaldehyde is1S/C9H7F3O2/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13/h2-5H,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

5-Methoxy-2-(trifluoromethyl)benzaldehyde has a molecular weight of 204.15 . It is stored at a temperature of 2-8°C in an inert atmosphere . The compound is a white to yellow solid .Scientific Research Applications

Synthesis and Characterization

Research has demonstrated various methodologies for synthesizing and characterizing methoxy-substituted benzaldehydes, which serve as crucial intermediates in organic synthesis. For instance, the synthesis and characterization of related compounds, such as 5-tert-butyl-2-hydroxy-benzaldehyde, through catalytic processes highlight the importance of understanding the reactivity and properties of substituted benzaldehydes (Hui Jian-bin, 2011). Similarly, studies on compounds like 2-methoxy-benzaldehyde have revealed insights into their molecular structure and interactions, providing a foundation for further chemical modifications and applications (P. Ribeiro-Claro, M. Drew, V. Félix, 2002).

Chemical Transformations

The utility of methoxy-substituted benzaldehydes in chemical synthesis is well-documented, with various research efforts focusing on their role in producing complex organic molecules. For example, the development of methodologies for synthesizing 2-(alkylamino)-1-arylethanols from aromatic aldehydes via 5-aryloxazolidines illustrates the versatility of these compounds in facilitating novel synthetic pathways (V. Moshkin, V. Sosnovskikh, 2013).

Material Science and Polymer Chemistry

Methoxy-substituted benzaldehydes have also found applications in material science and polymer chemistry. The synthesis of highly fluorescent phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers showcases the role of similar compounds in creating new materials with desirable optical properties (Andrew R. Neilson, S. Budy, J. Ballato, Dennis W. Smith, 2008).

Catalysis and Enzyme Mimetics

Research into the catalytic applications of compounds related to 5-Methoxy-2-(trifluoromethyl)benzaldehyde highlights the potential for these chemicals to serve as important components in catalytic systems. Studies on the kinetics and mechanism of oxidation of methoxy benzaldehydes by various oxidants offer insights into their reactivity and potential for facilitating chemical transformations (V. Malik, B. Asghar, S. S. Mansoor, 2016).

Safety and Hazards

Mechanism of Action

Mode of Action

Benzaldehyde derivatives are often involved in electrophilic aromatic substitution reactions, where they can interact with nucleophilic sites on biological targets .

Biochemical Pathways

Benzaldehyde derivatives can potentially affect a wide range of biochemical pathways due to their reactivity .

Pharmacokinetics

As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body . The trifluoromethyl group may enhance metabolic stability, potentially affecting bioavailability .

Result of Action

Given its structural similarity to other benzaldehyde derivatives, it may have similar effects, such as modulating enzyme activity or interacting with cellular receptors .

Action Environment

The action, efficacy, and stability of 5-Methoxy-2-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors. For instance, pH can affect the compound’s ionization state and thus its reactivity . Temperature and solvent can also affect its stability and reactivity .

properties

IUPAC Name |

5-methoxy-2-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKMLBPPJRRDBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724471 |

Source

|

| Record name | 5-Methoxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-(trifluoromethyl)benzaldehyde | |

CAS RN |

944905-42-4 |

Source

|

| Record name | 5-Methoxy-2-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944905-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)